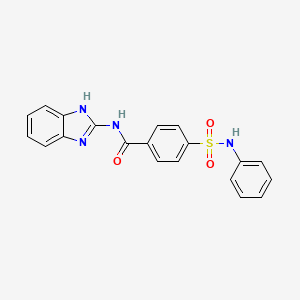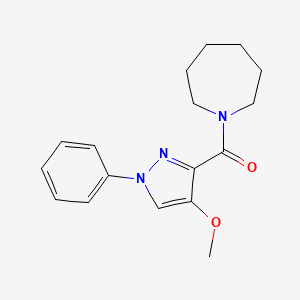![molecular formula C16H18N2O3 B7480900 Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. FMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors. This may result in an increase in dopamine neurotransmission, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone in lab experiments is its potential as a tool for studying dopamine neurotransmission and related disorders such as schizophrenia. However, Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has not been extensively studied and its potential side effects and toxicity are not well understood. Additionally, its synthesis can be complex and requires specialized equipment.
Orientations Futures
Future research on Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone could focus on its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more efficient and cost-effective synthesis methods could also facilitate its use in research.
Méthodes De Synthèse
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of furan-3-carboxylic acid with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then treated with acetic anhydride to yield Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission. Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential use in the treatment of schizophrenia.
Propriétés
IUPAC Name |
furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-5-3-2-4-14(15)17-7-9-18(10-8-17)16(19)13-6-11-21-12-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZRZCUDRFVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)



![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)

![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
